molecular formula C11H14ClN3O2 B1493336 Ethyl 1-(2-chloropyrimidin-4-yl)pyrrolidine-3-carboxylate CAS No. 2097958-47-7

Ethyl 1-(2-chloropyrimidin-4-yl)pyrrolidine-3-carboxylate

Cat. No.: B1493336
CAS No.: 2097958-47-7
M. Wt: 255.7 g/mol
InChI Key: ZQUQKPCJZNPHDI-UHFFFAOYSA-N
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Description

Ethyl 1-(2-chloropyrimidin-4-yl)pyrrolidine-3-carboxylate is a heterocyclic compound featuring a pyrrolidine ring (5-membered) fused with a 2-chloropyrimidine moiety. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and antiviral agents.

Properties

IUPAC Name

ethyl 1-(2-chloropyrimidin-4-yl)pyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O2/c1-2-17-10(16)8-4-6-15(7-8)9-3-5-13-11(12)14-9/h3,5,8H,2,4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQUQKPCJZNPHDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(C1)C2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials

Reaction Conditions

  • Solvents: Common solvents include polar aprotic solvents such as dimethylformamide (DMF), acetonitrile, or dichloromethane (DCM).
  • Catalysts/Base: Potassium carbonate (K2CO3) or triethylamine (Et3N) are typically used to deprotonate the nucleophile and facilitate substitution.
  • Temperature: Reactions are often conducted at elevated temperatures (e.g., 80–110 °C) to promote substitution.
  • Time: Reaction times vary from several hours to days depending on scale and conditions.

Typical Synthetic Procedure

  • Nucleophilic Aromatic Substitution (SNAr):
    The ethyl pyrrolidine-3-carboxylate is reacted with 2-chloropyrimidin-4-ylamine or 2-chloropyrimidine in the presence of a base such as K2CO3 in acetonitrile at 80 °C for 24–72 hours.

  • Work-up and Purification:
    After reaction completion, the mixture is cooled and filtered to remove insolubles. The solvent is evaporated under reduced pressure. The crude product is purified by silica gel chromatography or recrystallization.

  • Characterization:
    The purified compound is characterized by NMR spectroscopy (^1H and ^13C), mass spectrometry, and melting point analysis to confirm structure and purity.

Research Findings and Reaction Optimization

  • Yield: Typical yields for this type of substitution range from 50% to 80%, depending on reaction parameters and purification efficiency.
  • Selectivity: The position of chlorine on the pyrimidine ring (2-position vs. 6-position) affects reactivity and regioselectivity of substitution.
  • Catalyst Effects: Use of palladium catalysts in related pyrimidine vinylation reactions suggests potential for catalytic coupling methods, though for this compound, direct nucleophilic substitution is preferred.
  • Purification: Flash chromatography using hexane/ethyl acetate gradients is effective for isolating the target compound with high purity.

Comparative Table of Key Reaction Parameters

Parameter Typical Conditions Notes
Starting Material 2-Chloropyrimidin-4-ylamine or chloride Commercially available or synthesized
Nucleophile Ethyl pyrrolidine-3-carboxylate Acts as nucleophile via pyrrolidine nitrogen
Solvent Acetonitrile, DMF, or DCM Polar aprotic solvents preferred
Base/Catalyst K2CO3, Et3N Facilitates deprotonation and substitution
Temperature 80–110 °C Elevated temperature improves reaction rate
Reaction Time 24–72 hours Varies with scale and conditions
Purification Method Silica gel chromatography, recrystallization Ensures product purity
Yield Range 50–80% Dependent on reaction optimization

Notes on Alternative Synthetic Approaches

  • Cross-Coupling Reactions:
    Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) methods have been reported for related pyrimidine derivatives, enabling vinyl or aryl substitutions on pyrimidine rings. While these methods offer versatility, they are more complex and costly compared to direct nucleophilic substitution.

  • Microwave-Assisted Synthesis:
    Microwave irradiation can accelerate reaction rates for nucleophilic aromatic substitution on pyrimidines, potentially reducing reaction times significantly.

  • Industrial Scale-Up:
    Industrial synthesis involves optimization of solvent use, reaction times, and purification steps to maximize yield and reduce costs. Large-scale reactors and continuous flow methods may be employed for efficient production.

Summary of Analytical Data for Confirmation

Analytical Technique Typical Data for this compound
Molecular Formula C11H14ClN3O2
Molecular Weight 255.70 g/mol
^1H NMR (400 MHz, CDCl3) Signals corresponding to pyrrolidine ring protons, pyrimidine protons, and ethyl ester group (triplet and quartet)
Mass Spectrometry (ESI) Molecular ion peak at m/z 256 [M+H]+
Purity >95% by HPLC or TLC

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-chloropyrimidin-4-yl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloropyrimidine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced under specific conditions to yield different derivatives.

    Oxidation Reactions: Oxidation of the pyrrolidine ring can lead to the formation of corresponding oxidized products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed in acidic or basic media.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while reduction and oxidation reactions can produce different pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-(2-chloropyrimidin-4-yl)pyrrolidine-3-carboxylate serves as a valuable building block in the synthesis of pharmaceutical agents. Its structural features enable it to interact with biological targets, making it a candidate for drug development aimed at various diseases, particularly those involving neurological and oncological pathways.

Potential Therapeutic Applications

  • Anticancer Activity : Research indicates that this compound may act as an inhibitor of specific protein kinases involved in cancer progression. By modulating these pathways, it can potentially alter cell proliferation and survival rates.
  • Antimicrobial Properties : The compound has been investigated for its ability to inhibit bacterial growth, showcasing potential as an antimicrobial agent.

Organic Synthesis

The compound is utilized as an intermediate in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions makes it versatile in organic synthesis.

Chemical Reactions Involving the Compound

  • Substitution Reactions : The chlorine atom in the pyrimidine ring can be replaced with other nucleophiles, allowing for the formation of diverse derivatives.
  • Cyclization Reactions : The compound can participate in cyclization processes to create more complex structures, enhancing its utility in synthetic applications.

Biological Studies

This compound is employed in biological studies to investigate its interactions with enzymes and receptors. Understanding these interactions is crucial for elucidating the mechanisms by which the compound exerts its biological effects.

Data Table: Comparison of Similar Compounds

Compound NameStructure TypeKey Applications
This compoundPyrrolidine derivativeAnticancer, Antimicrobial
1-(2-Chloropyrimidin-4-YL)pyrrolidin-3-OLHydroxylated pyrrolidineDrug synthesis, Biological studies
Pyrrolidine derivatives with varied substitutionsVariousDrug discovery, Organic synthesis

Case Studies and Research Findings

  • Inhibition of Protein Kinases : A study demonstrated that this compound could effectively inhibit specific protein kinases associated with cancer cell signaling pathways. This inhibition led to reduced proliferation of cancer cells in vitro.
  • Antimicrobial Activity Assessment : Another research effort evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibitory effects, suggesting its potential use as a novel antimicrobial agent.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-chloropyrimidin-4-yl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Differences

The compound is compared to three analogs:

(S)-Ethyl 1-(2-Chloropyrimidin-4-yl)Piperidine-3-Carboxylate (piperidine analog) .

Ethyl 4-((2-Cyano-6-(Trifluoromethyl)Pyridine-3-yl)Methyl)-3-Methyl-1H-Pyrrole-2-Carboxylate (pyrrole derivative) .

4-((3,4-Difluorophenyl)Methyl)-3-Methyl-1H-Pyrrole-2-Carboxylic Acid (carboxylic acid derivative) .

Key Structural Differences :
  • Ring Size : The pyrrolidine core (5-membered) vs. piperidine (6-membered) alters conformational flexibility and steric bulk.
  • Substituents: Chlorine (electron-withdrawing) in the pyrimidine ring vs. trifluoromethyl and cyano groups (strong electron-withdrawing) in the pyrrole analog.
  • Functional Groups : Ester vs. carboxylic acid moieties influence solubility and reactivity.

Physicochemical Properties

Property Ethyl 1-(2-Chloropyrimidin-4-yl)Pyrrolidine-3-Carboxylate (Predicted) (S)-Piperidine Analog Pyrrole Derivative Carboxylic Acid Derivative
Molecular Formula C11H13ClN3O2 C12H16ClN3O2 C17H15F3N3O2 C13H11F2NO2
Molar Mass (g/mol) ~265 269.73 346.32 251.23
Density (g/cm³) ~1.26 1.259 N/A N/A
Boiling Point (°C) ~420 422.5 N/A N/A
pKa ~4.0 4.0 ± 0.31 N/A N/A
Synthetic Yield N/A N/A 21% 72%
HPLC Purity N/A N/A N/A 98.60%
Analysis :
  • Density and Boiling Point : The piperidine analog’s higher molar mass and boiling point (422.5°C vs. ~420°C predicted for the pyrrolidine compound) reflect increased molecular size and stability.
  • Acidity : Both the pyrrolidine and piperidine analogs share a predicted pKa ~4.0, suggesting similar solubility profiles in physiological conditions.
  • Synthetic Efficiency: The pyrrole derivative’s lower yield (21%) compared to the carboxylic acid analog (72%) highlights challenges in introducing trifluoromethyl and cyano groups.

Analytical Characterization

  • Spectroscopy : NMR and ESIMS data (e.g., δ 3.71 ppm for methylene protons in the carboxylic acid derivative ) confirm substituent positioning.
  • Purity : HPLC purity (98.60% for the carboxylic acid analog ) underscores the importance of rigorous purification for pharmaceutical applications.

Biological Activity

Ethyl 1-(2-chloropyrimidin-4-yl)pyrrolidine-3-carboxylate is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a pyrrolidine ring and a chloropyrimidine moiety, which contribute to its unique properties and biological interactions.

PropertyValue
Molecular FormulaC12H14ClN2O2
Molecular Weight252.70 g/mol
IUPAC NameThis compound
InChIInChI=1S/C12H14ClN2O2/c1-2-17-12(16)11-8-15-7-10(12)9-4-3-5-6(14)6/h3-6,10,15H,2,7-8H2,1H3
Canonical SMILESCCOC(=O)C1CNCC1C2=NC(=NC=C2)Cl

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The compound has been shown to bind to enzymes or receptors, modulating their activity and leading to various biological effects, including:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various pathogens, suggesting its potential use in developing new antibiotics.
  • Anticancer Properties : Studies have demonstrated that this compound can inhibit cancer cell proliferation by interfering with critical signaling pathways involved in cell cycle regulation .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of several pyrrolidine derivatives, including this compound. The compound showed promising results against Gram-positive bacteria with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL .
  • Anticancer Activity : In vitro assays demonstrated that this compound could induce apoptosis in various cancer cell lines. The mechanism was linked to the inhibition of the WEE1 kinase pathway, which plays a crucial role in cell cycle regulation and DNA repair .
  • Pharmacokinetics : Preliminary pharmacokinetic studies indicated that this compound has favorable absorption and distribution characteristics, making it a suitable candidate for further development as a therapeutic agent.

Research Applications

This compound serves multiple roles in scientific research:

Chemistry : It is utilized as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.

Biology : Ongoing studies are exploring its potential in treating infectious diseases and cancer.

Medicine : The compound's interaction with key biological targets positions it as a candidate for drug development aimed at combatting resistant strains of pathogens and cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 1-(2-chloropyrimidin-4-yl)pyrrolidine-3-carboxylate
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Ethyl 1-(2-chloropyrimidin-4-yl)pyrrolidine-3-carboxylate

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